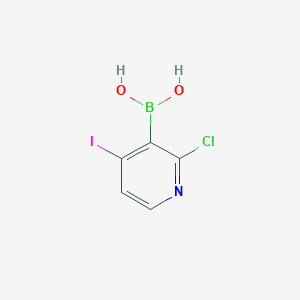

2-Chloro-4-iodopyridine-3-boronic acid

Description

Properties

IUPAC Name |

(2-chloro-4-iodopyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLNZTGPTBDYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)I)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Iodopyridine 3 Boronic Acid

Precursor Synthesis Strategies for Halogenated Pyridines

The key precursor for the target molecule is 2-chloro-4-iodopyridine (B15674). While this compound is commercially available, understanding its synthesis provides insight into the regiochemical challenges of functionalizing the pyridine (B92270) nucleus. sigmaaldrich.comchemicalbook.commatrix-fine-chemicals.com

Achieving specific substitution patterns on a pyridine ring through halogenation is a significant synthetic challenge. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming electrophiles. Direct halogenation of pyridine itself is often unselective and requires harsh conditions. However, the presence of activating groups can control the regioselectivity. nih.govsigmaaldrich.com For instance, the synthesis of the related compound 2-Chloro-3-iodo-4-pyridinamine is achieved by treating 2-chloropyridin-4-amine with iodine monochloride. chemicalbook.comchemicalbook.com In this case, the amino group at C4 directs the iodination to the adjacent C3 position.

A general representation of this strategy is the electrophilic iodination of an appropriately substituted 2-chloropyridine:

| Starting Material | Reagent | Product | Reference |

| 2-chloropyridin-4-amine | Iodine monochloride (ICl), NaOAc, Acetic Acid | 2-Chloro-3-iodo-4-pyridinamine | chemicalbook.comchemicalbook.com |

| Activated Pyridines | N-Bromosuccinimide (NBS) | Mono- or Di-brominated Pyridines | nih.gov |

This table presents examples of regioselective halogenation reactions on pyridine scaffolds.

Another strategy involves starting with a polysubstituted pyridine and transforming the substituents. A pertinent example is the synthesis of 2-Chloro-3-iodo-4-pyridinamine from 2-chloro-4-aminopyridine. chemicalbook.com A mixture of the starting material, potassium acetate, and iodine monochloride in glacial acetic acid is heated to yield a mixture of iodinated pyridines, from which the desired 2-chloro-3-iodopyridin-4-amine (B1632570) can be isolated. chemicalbook.com This demonstrates the feasibility of introducing an iodine atom adjacent to a pre-existing chlorine atom, a key structural feature of the target compound's precursor.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource management. While a specific one-pot synthesis for 2-chloro-4-iodopyridine is not prominently documented, general methods for constructing highly substituted pyridines exist. The Bohlmann-Rahtz pyridine synthesis, for example, allows for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to produce polysubstituted pyridines with total regiocontrol. core.ac.ukorganic-chemistry.org Such methods could theoretically be adapted to build a pyridine ring already bearing the necessary substitution pattern, though this would be a complex undertaking.

Direct Borylation Approaches to Pyridinylboronic Acids

With the 2-chloro-4-iodopyridine precursor in hand, the critical step is the introduction of a boronic acid group at the C3 position. This is challenging due to the potential for reaction at other sites and the electron-deficient nature of the pyridine ring.

Metal-halogen exchange is a powerful method for converting organic halides into organometallic reagents, which can then be trapped with a boron electrophile (like triisopropyl borate) to form boronic acids or their esters. acsgcipr.orgwikipedia.org The rate of exchange is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.orgimperial.ac.uk

In the case of 2-chloro-4-iodopyridine, treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature would almost certainly result in exchange at the C4-iodine bond, leading to the formation of a 4-lithiated pyridine intermediate. imperial.ac.ukznaturforsch.com Quenching this intermediate with a borate (B1201080) ester would yield 2-chloropyridine-4-boronic acid, not the desired 3-boronic acid isomer. sigmaaldrich.com Therefore, a direct metal-halogen exchange on 2-chloro-4-iodopyridine is not a viable route to the target compound.

Directed ortho-metalation (DoM) is a highly regioselective strategy for the deprotonation of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For the synthesis of 2-Chloro-4-iodopyridine-3-boronic acid, a DoM strategy is the most plausible approach. Since the precursor 2-chloro-4-iodopyridine lacks a strong DMG, a functional group would need to be present at the C2 or C4 position to direct lithiation to C3. The chloro group itself is a weak DMG. harvard.edu

A hypothetical, yet scientifically sound, route could involve starting with a precursor such as (2-chloro-4-iodopyridin-3-yl)methanol. bldpharm.com The hydroxyl group could be protected or serve as a directing group itself. Alternatively, a more powerful DMG, such as an amide or carbamate, could be installed at a position ortho to the target C3. For example, starting from 2-chloro-3-aminopyridine, one could first iodinate at C4, then convert the C3-amino group into a strong pivalamide (B147659) DMG (-NHCOtBu). This group would effectively direct a strong base like sec-butyllithium (B1581126) (often in the presence of TMEDA) to deprotonate the C3 position. The resulting lithiated species could then be trapped with triisopropyl borate, followed by acidic workup to yield the target boronic acid. harvard.edu The use of hindered amide bases, such as TMPMgCl·LiCl, has also proven effective for the metalation of sensitive, electron-poor heterocycles and represents a viable option. znaturforsch.comharvard.edu

Palladium-Catalyzed Borylation of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are a robust method for converting aryl and heteroaryl halides into the corresponding boronic acids or esters. This transformation typically involves the reaction of a halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The regioselectivity of this reaction in polyhalogenated systems is highly predictable and is governed by the relative reactivity of the carbon-halogen (C-X) bonds. The established order of reactivity for oxidative addition to a palladium(0) center is C–I > C–OTf > C–Br >> C–Cl. This predictable hierarchy allows for the selective borylation of one halogen in the presence of others.

In the context of synthesizing this compound, a direct borylation of 2-chloro-4-iodopyridine would not yield the desired product. The significantly more reactive C-I bond at the 4-position would be targeted, leading to the formation of 2-chloro-4-(pinacolboryl)pyridine. Therefore, to achieve borylation at the 3-position using this methodology, a substrate with a halogen at the target position is required, such as 2-chloro-3-bromo-4-iodopyridine. In this hypothetical substrate, the reaction with B₂pin₂ and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos-Pd-G2) would preferentially occur at the C-Br bond, as it is more reactive than the C-Cl bond, to furnish the desired 2-chloro-4-iodo-3-borylated pyridine intermediate. nih.gov The choice of catalyst, ligand, and base is crucial for optimizing yield and preventing side reactions. nih.govpipzine-chem.com

Table 1: Comparison of Catalytic Borylation Strategies

| Feature | Palladium-Catalyzed Borylation | Iridium-Catalyzed C-H Borylation |

|---|---|---|

| Substrate | Halogenated Pyridine (e.g., C-Br, C-I) | Pyridine with C-H bonds |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) or HBPin |

| Mechanism | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | C-H bond activation/oxidative addition. nih.gov |

| Regioselectivity | Determined by C-X bond reactivity (I > Br > Cl). nih.gov | Primarily governed by sterics (least hindered site) and electronic factors. acs.orgdigitellinc.com |

| Key Advantage | High predictability for polyhalogenated systems. | Atom economy (no pre-functionalization needed). |

| Key Challenge | Requires synthesis of a pre-halogenated substrate. | Catalyst inhibition by pyridine nitrogen; control of regioselectivity in polysubstituted systems. rsc.orgnih.gov |

Iridium-Catalyzed C-H Borylation Strategies

A more contemporary and atom-economical approach to synthesizing pyridine boronic acids is the direct C-H borylation catalyzed by iridium complexes. thieme-connect.de This method avoids the need for pre-functionalization with a halogen, instead activating a C-H bond directly for conversion to a C-B bond. nih.gov

However, the application of this methodology to pyridine substrates is challenging due to the Lewis basicity of the pyridyl nitrogen, which can coordinate to the iridium center and inhibit catalytic activity. rsc.orgnih.gov This inhibitory effect can often be mitigated by the presence of substituents at the 2- and 6-positions of the pyridine ring. rsc.orgnih.gov In the case of a 2-chloro-4-iodopyridine substrate, the chloro group at the 2-position provides steric shielding that can help prevent catalyst deactivation.

The regioselectivity of iridium-catalyzed C-H borylation is primarily directed by steric factors, with the boryl group being installed at the least sterically hindered C-H position. acs.orgdigitellinc.com Electronic effects also play a role, but sterics are often the dominant factor. researchgate.net For a substrate like 2-chloro-4-iodopyridine, the available C-H positions are C-3, C-5, and C-6. Borylation at the C-6 position (ortho to the nitrogen) can be difficult and may lead to products prone to rapid protodeborylation. rsc.org The choice between the C-3 and C-5 positions would be influenced by the steric bulk of the adjacent chloro and iodo groups. Directing the borylation specifically to the C-3 position, which is sterically crowded between the C-2 chloro and C-4 iodo groups, would be exceptionally challenging and would likely require a specialized directing-group strategy or a catalyst system capable of overriding the innate steric preferences.

Control of Regioselectivity and Functional Group Tolerance in Borylation

Achieving the desired substitution pattern in the synthesis of complex molecules like this compound hinges on the precise control of regioselectivity and the compatibility of the reaction with existing functional groups.

Regioselectivity: As outlined, the factors governing regioselectivity differ fundamentally between palladium- and iridium-catalyzed systems.

Palladium-Catalyzed: Selectivity is reliably based on the differential reactivity of carbon-halogen bonds, providing a predictable route if the correctly halogenated precursor is available. nih.gov

Iridium-Catalyzed: Selectivity is a complex interplay of sterics and electronics. acs.orgresearchgate.net For most substituted pyridines, borylation occurs at the position most remote from large substituents to minimize steric clash. digitellinc.com Achieving borylation at a sterically congested position like C-3 in 2-chloro-4-iodopyridine would represent a significant synthetic hurdle, likely requiring advanced catalyst design.

Functional Group Tolerance: Modern borylation methodologies exhibit broad functional group tolerance, which is essential for late-stage functionalization strategies.

Iridium-catalyzed borylation has been shown to be compatible with a wide array of functional groups, including other halogens (F, Cl, Br, I), esters, ethers (alkoxy), amines, and electron-withdrawing groups like trifluoromethyl (CF₃). acs.orgdigitellinc.comnih.gov This tolerance allows for the direct borylation of already complex and functionalized pyridine rings.

Palladium-catalyzed borylation is also tolerant of many functional groups, though the strongly basic conditions sometimes required can be a limitation for sensitive substrates. acs.org

Table 2: Functional Group Compatibility in Iridium-Catalyzed Borylation

| Functional Group | Compatibility | Reference |

|---|---|---|

| Fluoro, Chloro, Bromo | High | acs.orgnih.gov |

| Iodo | Moderate (can be competitive) | nih.gov |

| Esters | High | digitellinc.com |

| Alkoxy (Ethers) | High | digitellinc.com |

| Amino | High (can influence selectivity) | digitellinc.comnih.gov |

| Trifluoromethyl (CF₃) | High | acs.orgdigitellinc.comnih.gov |

Post-Synthetic Modifications of this compound

Once synthesized, this compound is a highly valuable intermediate due to its three orthogonally reactive sites. This allows for a programmed, stepwise elaboration of the pyridine core.

Suzuki-Miyaura Coupling at C-3: The boronic acid at the C-3 position is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, enabling the construction of a C-C bond at this position. nih.gov

Cross-Coupling at C-4: The carbon-iodine bond is the most reactive halide site for subsequent palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, Stille, or a second Suzuki coupling. This reaction can be performed selectively in the presence of the C-Cl bond, allowing for the introduction of a second point of diversity.

Functionalization at C-2: The carbon-chlorine bond is the most robust of the three sites. It can be functionalized last, typically under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SₙAr) reactions.

This capacity for sequential, site-selective functionalization makes this compound a powerful platform for building libraries of highly decorated pyridine derivatives for screening in drug discovery and materials science. For instance, related structures like 2-chloro-3-iodo-4-pyridinamine have been used as precursors in the synthesis of complex heterocyclic systems like pyrrolo[3,2-c]pyridines. chemicalbook.com

Reactivity and Mechanistic Investigations of 2 Chloro 4 Iodopyridine 3 Boronic Acid

Influence of Halogen Atoms on Pyridine (B92270) Ring Reactivity

The presence of two different halogen atoms, chlorine and iodine, on the pyridine ring, alongside a boronic acid group, establishes a complex reactivity profile. The inherent differences in the carbon-halogen bond strengths and the electronic influence of the boronic acid dictate the chemoselectivity of cross-coupling reactions.

Differential Reactivity of Chlorine and Iodine Substituents

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the energy of the carbon-halogen (C-X) bond. The bond dissociation energies decrease in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more susceptible to oxidative addition to a low-valent palladium center than the C-Cl bond. rsc.org This difference forms the basis for the chemoselective functionalization of dihaloheterocycles.

For 2-chloro-4-iodopyridine-3-boronic acid, the initial cross-coupling reaction is expected to occur selectively at the C4 position, corresponding to the carbon-iodine bond. rsc.org This "innate" reactivity allows for the introduction of a substituent at the C4 position while leaving the C2-chloro group intact for subsequent transformations. This principle is widely observed in polyhalogenated heterocycles, where the most reactive halide serves as the primary site for coupling. For instance, studies on 2-bromo-3-iodopyridine (B1280457) show that Suzuki-Miyaura coupling occurs preferentially at the iodine-bearing C3 position. rsc.org Similarly, 5-bromo-2-chloropyridine (B1630664) undergoes coupling at the C5 position, reacting the C-Br bond over the more inert C-Cl bond. rsc.org

The table below illustrates the general principle of regioselectivity based on the differential reactivity of carbon-halogen bonds in dihalopyridines under typical Suzuki-Miyaura conditions.

Table 1: Representative Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines This table presents illustrative data for similar compounds to demonstrate the principle of chemoselectivity, as specific comparative yield data for this compound is not available.

| Dihalopyridine Substrate | Major Coupling Position | Rationale |

|---|---|---|

| 2-Chloro-4-iodopyridine (B15674) | C4 | The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. |

| 2-Bromo-5-chloropyridine | C2 | The C-Br bond is more reactive than the C-Cl bond. |

| 3-Bromo-2-chloropyridine | C3 | The C-Br bond is more reactive than the C-Cl bond. |

Role of the Boronic Acid Moiety in Reaction Pathways

The boronic acid group [-B(OH)₂] is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, serving as the organometallic nucleophile. dergipark.org.tr In this reaction, the organic group attached to the boron atom is transferred to the palladium catalyst during the transmetalation step. While the primary determinant of regioselectivity in the initial coupling of this compound is the C-I versus C-Cl bond reactivity, the boronic acid group plays several critical roles.

Firstly, it is the reactive site for a potential intramolecular coupling or, more commonly, for intermolecular coupling where the entire 2-chloro-4-iodopyridin-3-yl moiety is transferred to another aryl halide. Secondly, its position ortho to the chlorine and meta to the iodine atom influences the electronic environment of the pyridine ring. However, this electronic effect is generally secondary to the overwhelming difference in C-I and C-Cl bond lability in directing the first coupling event.

Boronic acids and their corresponding esters are generally stable but can participate in competing side reactions, most notably protodeboronation, which can diminish the efficiency of the desired coupling reaction. nih.gov The isolation of pyridyl boronic acids can also be challenging due to their amphoteric nature and polarity, which has led to the development of one-pot metalation-boronation-coupling procedures to bypass their isolation. dergipark.org.tracs.org

Reaction Pathways in Cross-Coupling Reactions

The synthesis of complex biaryl and heteroaryl structures using this compound is predominantly achieved through palladium-mediated cross-coupling reactions. The mechanistic pathway of these reactions is well-established and involves a catalytic cycle that can be finely tuned by the choice of ligands.

Catalytic Cycles in Palladium-Mediated Processes

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, typically generated in situ from a Palladium(II) precatalyst. This Pd(0) complex reacts with the most reactive site on the electrophilic partner, which for this compound would be the C-I bond. The palladium inserts itself into this bond, resulting in a Pd(II) intermediate.

Transmetalation: In this step, a base activates the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group (the aryl or heteroaryl partner) to the Pd(II) complex, displacing the halide (iodide). This forms a new diorganopalladium(II) complex.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This cycle can be repeated, allowing for the functionalization of the C-Cl bond in a subsequent coupling step under more forcing conditions or with a catalyst system specifically tailored for activating C-Cl bonds.

Ligand Effects on Reaction Efficiency and Selectivity

The ligands coordinated to the palladium center are not mere spectators; they play a crucial role in modulating the catalyst's stability, activity, and selectivity. researchgate.net The choice of ligand can influence the rates of the individual steps in the catalytic cycle and can even alter the regiochemical outcome of reactions with polyhalogenated substrates. researchgate.netnih.gov

For dihaloheteroarenes, specific ligands can override the intrinsic reactivity of the C-X bonds. While the C-I bond is intrinsically more reactive, certain ligand environments can promote reaction at the less reactive C-Cl site. Studies on 2,4-dichloropyridines have shown that bulky, electron-rich monophosphine ligands can favor coupling at the C4 position, whereas other ligands might favor the C2 position. nih.gov For instance, the use of N-heterocyclic carbene (NHC) ligands like IPr has been shown to be effective for C4-selective Suzuki couplings of 2,4-dichloropyridines. nih.gov In some cases, even ligand-free conditions, which may involve palladium nanoparticles, can lead to unconventional site-selectivity. nih.gov

The following table summarizes the observed ligand effects on the site-selectivity of Suzuki-Miyaura coupling for 2,4-dichloropyridine (B17371), a model compound illustrating how ligand choice can direct the reaction outcome.

Table 2: Illustrative Ligand Effects on the Regioselectivity of Suzuki Coupling of 2,4-Dichloropyridine This table uses 2,4-dichloropyridine as a model to demonstrate the principle of ligand-controlled selectivity.

| Pd-Source | Ligand | Major Coupling Site | Reference |

|---|---|---|---|

| Pd(OAc)₂ | QPhos | C4 | nih.gov |

| Pd(OAc)₂ | dppf | C2 | nih.gov |

| Pd₂(dba)₃ | IPr | C4 | nih.gov |

| PdCl₂ | None ("Jeffery" conditions) | C4 | nih.gov |

Mechanisms of Competing Reactions (e.g., Protodeboronation)

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH. wikipedia.org

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction proceeds via protonolysis of the C-B bond of the neutral boronic acid.

Base-Catalyzed Protodeboronation: Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form, [R-B(OH)₃]⁻. This species is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond. wikipedia.org

For basic heteroaromatic boronic acids, such as this compound, an additional pathway exists. At neutral or near-neutral pH, these compounds can form zwitterionic species due to the basicity of the pyridine nitrogen. This zwitterion can be particularly prone to rapid protodeboronation through a unimolecular fragmentation of the C-B bond, a phenomenon known as the "2-pyridyl problem" in related systems. wikipedia.orgresearchgate.net This competing reaction is often exacerbated at elevated temperatures, which may be required to activate less reactive C-Cl bonds, posing a significant challenge in sequential coupling strategies. mit.edu Computational and experimental studies suggest that for some unstable boronic acids, decomposition can even occur in the solid state, mediated by intermolecular interactions. rsc.org

Lack of Specific Research Data on this compound Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the applications of This compound in the complex organic synthesis reactions outlined in the requested article structure.

Extensive searches for the use of this specific compound in the following areas yielded no specific data, detailed research findings, or reaction examples:

Suzuki-Miyaura Cross-Coupling Reactions:

Synthesis of Substituted Pyridine Derivatives and Heterobiaryls

Iterative and Regioselective Assembly of Polyheteroaryl Scaffolds

Formation of Sterically Hindered Pyridine Systems

Application in the Construction of Functionalized Macrocycles

Alternative Cross-Coupling Methodologies:

Sonogashira Coupling Reactions

While the outlined reaction types, such as Suzuki-Miyaura and Sonogashira couplings, are standard and powerful methods for carbon-carbon bond formation, and halogenated pyridinyl boronic acids are a well-established class of reagents in organic synthesis, the specific substrate This compound does not appear in the currently available scientific literature in the context of these applications.

The presence of multiple reactive sites on the molecule—a boronic acid group, a chloro substituent, and an iodo substituent—suggests its potential as a versatile building block for sequential and regioselective cross-coupling reactions. The differential reactivity of the carbon-iodine versus the carbon-chlorine bond would typically allow for selective coupling at the iodo-position first under standard Suzuki-Miyaura conditions. However, without specific studies on this compound, any discussion of its reactivity would be purely theoretical and fall outside the scope of reporting established research findings.

Similarly, no literature was found describing its application in the synthesis of complex structures like polyheteroaryl scaffolds, sterically hindered pyridines, or functionalized macrocycles.

Due to the strict requirement to focus solely on This compound and to adhere to the provided outline with detailed, scientifically accurate content, it is not possible to generate the requested article without resorting to speculation or improperly applying data from analogous but distinct compounds.

Applications of 2 Chloro 4 Iodopyridine 3 Boronic Acid in Complex Organic Synthesis

Alternative Cross-Coupling Methodologies

Kumada Coupling Reactions

The Kumada coupling, a cornerstone of carbon-carbon bond formation, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org While direct experimental data for the use of 2-Chloro-4-iodopyridine-3-boronic acid in Kumada couplings is not extensively documented, the reactivity of its structural components allows for informed predictions.

The presence of both chloro and iodo substituents on the pyridine (B92270) ring presents an opportunity for selective cross-coupling. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a low-valent metal center than the carbon-chlorine bond. This differential reactivity would likely allow for a selective Kumada coupling at the C-4 position.

Table 1: Predicted Regioselective Kumada Coupling

| Reactant | Coupling Partner | Catalyst | Predicted Product |

|---|

This table is based on the established principles of Kumada coupling reactions. organic-chemistry.org

This regioselectivity enables the introduction of an alkyl, vinyl, or aryl group at the 4-position while leaving the chloro and boronic acid groups intact for subsequent transformations. The choice of catalyst, often a nickel-phosphine complex, is crucial for achieving high yields and minimizing side reactions. organic-chemistry.org

Negishi Coupling Reactions

Similar to the Kumada coupling, the Negishi coupling is a powerful method for C-C bond formation, utilizing an organozinc reagent in the presence of a nickel or palladium catalyst. A key advantage of Negishi coupling is the generally higher functional group tolerance of organozinc reagents compared to their Grignard counterparts.

In the context of this compound, the same principle of differential reactivity between the C-I and C-Cl bonds would apply. A palladium-catalyzed Negishi coupling would be expected to proceed selectively at the more labile C-4 iodo position. This has been demonstrated in related systems where palladium-catalyzed couplings of 3-pyridyl boronic acids and zinc reagents with chloro-substituted nitropyridines have been successfully employed. nih.gov

Table 2: Predicted Regioselective Negishi Coupling

| Reactant | Coupling Partner | Catalyst | Predicted Product |

|---|

This table illustrates the predicted outcome based on known Negishi coupling reactivity. nih.gov

The boronic acid moiety at the C-3 position would likely remain untouched under typical Negishi conditions, preserving it for subsequent Suzuki-Miyaura coupling or other transformations.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r), particularly when substituted with electron-withdrawing groups or halogens. youtube.comstackexchange.comyoutube.com The positions ortho (C-2) and para (C-4) to the ring nitrogen are the most activated towards nucleophilic attack. stackexchange.comyoutube.com

In this compound, both the C-2 and C-4 positions are halogenated. The relative leaving group ability in SNA_r reactions on pyridines can be complex and dependent on the nucleophile and reaction conditions. sci-hub.se However, the chloro group at the highly activated C-2 position is a prime site for nucleophilic displacement. youtube.com

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the chloride. This reaction would provide a straightforward route to 2-substituted-4-iodopyridine-3-boronic acids, further expanding the synthetic utility of the initial scaffold.

Table 3: Predicted Nucleophilic Aromatic Substitution

| Reactant | Nucleophile (Nu-H) | Resulting Substituent at C-2 |

|---|---|---|

| This compound | R-NH2 | -NHR |

| This compound | R-OH | -OR |

This table is based on general principles of nucleophilic aromatic substitution on halopyridines. youtube.comsci-hub.se

Cyclization and Other Functionalization Strategies

The unique arrangement of functional groups in this compound opens up possibilities for various cyclization reactions to construct fused heterocyclic systems. For instance, the boronic acid and an adjacent chloro group could potentially participate in intramolecular coupling reactions.

A particularly relevant transformation is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological interest. bio-conferences.orgnih.govorganic-chemistry.orgacs.org The general synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org By first performing a nucleophilic aromatic substitution on this compound with ammonia (B1221849) or a primary amine to install a 2-amino group, the resulting intermediate becomes a suitable precursor for imidazo[1,2-a]pyridine (B132010) synthesis.

Subsequent intramolecular reactions, potentially involving the boronic acid or the iodo group, could lead to further functionalization or the construction of more complex polycyclic systems. For example, after the initial formation of the imidazo[1,2-a]pyridine core, the remaining iodo and boronic acid functionalities could be utilized in sequential cross-coupling reactions to introduce additional diversity.

Theoretical and Computational Studies on 2 Chloro 4 Iodopyridine 3 Boronic Acid

Quantum Chemical Calculations for Reactivity Prediction

Building upon DFT results, quantum chemical calculations can be employed to predict the reactivity of 2-chloro-4-iodopyridine-3-boronic acid. Reactivity indices such as electrophilicity, nucleophilicity, and local softness can be derived from the electronic properties. These indices help in understanding how the molecule will behave in a chemical reaction, identifying the most likely sites for chemical attack. For instance, the Fukui function can be calculated to pinpoint specific atoms that are most susceptible to nucleophilic or electrophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a common reaction would be the Suzuki-Miyaura cross-coupling. Computational modeling could map out the entire reaction pathway, including the structures of intermediates and, crucially, the transition states. By calculating the activation energies associated with these transition states, researchers can understand the kinetics of the reaction and predict the most favorable reaction conditions. This type of study provides a molecule-level understanding that is often difficult to obtain through experimental means alone.

Molecular Docking for Ligand-Target Interactions (excluding biological activity/toxicity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed to investigate its potential interactions with the active sites of various proteins or model receptors. This is often a preliminary step in drug discovery and materials science.

Advanced Characterization Techniques for Synthetic Products Derived from 2 Chloro 4 Iodopyridine 3 Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of derivatives of 2-Chloro-4-iodopyridine-3-boronic acid. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the molecular framework.

¹H NMR: Proton NMR is fundamental for identifying the number and connectivity of protons in the molecule. For products derived from this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The chemical shifts and coupling constants of the pyridine (B92270) ring protons are diagnostic of the substitution pattern. rsc.org For instance, the protons on a pyridine ring typically resonate between δ 7.0 and 9.0 ppm. chemicalbook.com The specific shifts of the remaining protons on the pyridine ring (at positions 5 and 6) in a derivative will be influenced by the electronic effects of the substituents introduced during synthesis. The broad signal for the B(OH)₂ protons is also a key feature, although it may be exchangeable with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the nature of the substituents. The carbon atom directly bonded to the boron atom (C3) exhibits a characteristic chemical shift that can be used for confirmation.

¹¹B NMR: Boron-11 NMR is particularly crucial for characterizing compounds containing a boronic acid or boronate ester group. nsf.gov The chemical shift of the ¹¹B nucleus provides direct evidence of the boron environment. Trivalent, sp²-hybridized boronic acids typically show a broad resonance in the range of δ 28-34 ppm, while the formation of a tetrahedral, sp³-hybridized boronate complex (e.g., through interaction with a diol or in the presence of a Lewis base) results in a significant upfield shift to approximately δ 5-15 ppm. nsf.govsdsu.edunih.gov This shift is a powerful indicator of the state of the boronic acid moiety in solution or its participation in complex formation. nsf.gov Solid-state ¹¹B NMR can also provide detailed information on the local structure around the boron atom. acs.orgstanford.edu

¹⁵N NMR: While less common, ¹⁵N NMR can be used to probe the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen is highly sensitive to its coordination state and the electronic nature of the substituents on the ring.

A combination of these NMR techniques allows for a detailed and unambiguous elucidation of the structure of synthetic products.

Table 1: Typical NMR Spectroscopic Data for Functional Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine-H | 7.0 - 9.0 | Specific shifts and coupling patterns depend on substitution. rsc.orgchemicalbook.com |

| ¹H | B(OH)₂ | 4.0 - 8.0 | Often a broad, exchangeable signal. |

| ¹³C | Pyridine-C | 120 - 155 | Highly dependent on substituent effects. |

| ¹³C | C-B | 125 - 140 | The C-B signal is often broad due to quadrupolar relaxation of the boron nucleus. |

| ¹¹B | R-B(OH)₂ (trigonal) | 28 - 34 | Characteristic of the free boronic acid. nsf.govsdsu.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of synthesized compounds and providing structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the determination of the exact mass and, consequently, the molecular formula of a product. nih.gov

For derivatives of this compound, the mass spectrum will show a characteristic molecular ion peak [M+H]⁺ or [M-H]⁻. The isotopic pattern of this peak is also informative, revealing the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and boron (¹⁰B/¹¹B ratio of approximately 1:4). nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural clues. nih.govscielo.br Common fragmentation pathways for these types of compounds include:

Loss of Halogens: Cleavage of the C-Cl and C-I bonds is expected, leading to fragments corresponding to [M-Cl] and [M-I].

Loss of the Boronic Acid Group: Fragmentation may involve the loss of the B(OH)₂ group or parts of it, such as H₂O from the diol.

Pyridine Ring Fission: At higher collision energies, the substituted pyridine ring can fragment. nih.gov The fragmentation of the pyridine ring itself often proceeds via the loss of HCN or related neutral molecules.

Analyzing these fragmentation patterns allows chemists to piece together the structure of the parent molecule and confirm the successful incorporation of various substituents. libretexts.orgpressbooks.pub

Table 2: Predicted Mass Spectrometric Fragments for a Hypothetical Derivative Assuming a hypothetical product: 2-Chloro-4-iodo-3-(dihydroxyboryl)pyridine coupled with a phenyl group at position 6.

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Molecular Ion | 316.9 |

| [M-Cl]⁺ | Loss of Chlorine | 281.9 |

| [M-I]⁺ | Loss of Iodine | 190.0 |

| [M-B(OH)₂]⁺ | Loss of Boronic Acid Group | 272.9 |

| [M-H₂O]⁺ | Loss of Water | 298.9 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These methods are excellent for identifying the presence of key functional groups in the synthetic products. nih.gov

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. cdnsciencepub.com The C=C and C=N stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents on the ring. acs.orgcdnsciencepub.com Ring breathing modes, which are often strong in the Raman spectrum, are found around 990-1030 cm⁻¹. researchgate.net

Boronic Acid Vibrations: The boronic acid group has several characteristic vibrations. The O-H stretching vibration appears as a broad band in the 3200-3600 cm⁻¹ region in the IR spectrum. The B-O stretching is typically observed between 1300 and 1400 cm⁻¹. researchgate.netacs.org The B-C stretching vibration is found at lower frequencies.

Other Functional Groups: The C-Cl and C-I stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The presence and positions of bands corresponding to other functional groups introduced during synthesis (e.g., C=O, N-H, C-N) are also used for structural confirmation.

Comparing the spectra of the starting material and the final product allows for clear identification of the changes in functional groups that have occurred during the reaction.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Pyridine Ring | C=C, C=N stretching | 1400 - 1650 | IR, Raman researchgate.net |

| Pyridine Ring | Ring Breathing | 990 - 1030 | Raman researchgate.net |

| Boronic Acid | O-H stretching | 3200 - 3600 (broad) | IR |

| Boronic Acid | B-O stretching | 1300 - 1400 | IR researchgate.netacs.org |

| Boronic Acid Ester | B-O stretching | 1310 - 1380 | IR acs.org |

| B-N Dative Bond | B-N stretching | 560 - 650 | Raman acs.org |

| C-I Bond | C-I stretching | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

When a synthetic product can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive and unambiguous structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding data on bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can:

Confirm Connectivity: It provides absolute proof of the molecular structure, confirming the regiochemistry of substitution reactions. rsc.orgacs.org

Analyze Conformation: The technique reveals the preferred conformation of the molecule in the solid state, including the orientation of the boronic acid group relative to the pyridine ring.

Characterize Intermolecular Interactions: It elucidates the network of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that govern the crystal packing. nih.gov Boronic acids are well-known to form strong hydrogen-bonded dimers or extended networks in the solid state. rsc.org The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are crucial for understanding the supramolecular chemistry of the products. nih.gov

It is important to note that radiation damage, such as the cleavage of the C-I or C-Br bond, can sometimes occur during data collection, a factor that must be considered during the experiment and analysis. nih.gov

Table 4: Illustrative Crystallographic Parameters for a Related Pyridine Boronic Acid Derivative Data based on a hypothetical related structure for illustrative purposes.

| Parameter | Description | Typical Value |

|---|---|---|

| C-B Bond Length | Distance between pyridine carbon and boron | ~1.56 Å |

| B-O Bond Length | Distance between boron and hydroxyl oxygen | ~1.37 Å |

| C-N-C Angle | Angle within the pyridine ring | ~117° |

| O-B-O Angle | Angle within the boronic acid group | ~118° |

| H-Bond (O-H···N) | Hydrogen bond between boronic acid and pyridine N | ~2.0 Å |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared to the theoretically calculated values for the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For derivatives of this compound, the analysis would typically determine the percentages of C, H, and N using a combustion analyzer. Halogens (Cl, I) and boron (B) often require specific analytical methods. researchgate.net

Halogen Analysis: Chlorine and iodine can be determined by methods such as ion chromatography after combustion of the sample. researchgate.net

Boron Analysis: Inductively Coupled Plasma (ICP) techniques, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), are highly sensitive and accurate methods for quantifying boron content. uvm.eduperkinelmer.comnih.govsckcen.bersc.orgresearchgate.net

This technique is crucial for verifying that the final product has the correct empirical formula, complementing the structural information obtained from spectroscopic and crystallographic methods.

**Table 5: Calculated Elemental Composition for this compound (C₅H₄BClINO₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 22.14 |

| Hydrogen | H | 1.008 | 1.49 |

| Boron | B | 10.81 | 3.99 |

| Chlorine | Cl | 35.453 | 13.07 |

| Iodine | I | 126.90 | 46.78 |

| Nitrogen | N | 14.007 | 5.17 |

| Oxygen | O | 15.999 | 11.79 |

| Total | | 271.17 | 100.00 |

Q & A

Q. Are there alternative synthetic routes to bypass halogenation limitations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.